molecular formula C19H23FN4O B5664746 2-(ethylamino)-N-{[1-(4-fluorophenyl)cyclopentyl]methyl}-5-pyrimidinecarboxamide

2-(ethylamino)-N-{[1-(4-fluorophenyl)cyclopentyl]methyl}-5-pyrimidinecarboxamide

Cat. No. B5664746
M. Wt: 342.4 g/mol
InChI Key: XMUVXJVGJURAGQ-UHFFFAOYSA-N
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Description

2-(Ethylamino)-N-{[1-(4-fluorophenyl)cyclopentyl]methyl}-5-pyrimidinecarboxamide is a chemical compound with potential applications in various fields due to its unique chemical structure. This compound is related to pyrimidine derivatives, which are known to exhibit a range of biological activities.

Synthesis Analysis

The synthesis of pyrimidine derivatives, such as the title compound, often involves multi-step reactions. These can include condensation of amines with carboxylic acids or their derivatives, and subsequent cyclization processes. For instance, a related compound, 5-(4-fluorophenyl)-N,N-dimethyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide, was synthesized by condensation followed by cyclization and saponification steps (Liu et al., 2016).

Molecular Structure Analysis

Pyrimidine derivatives typically show planar structures in their pyrimidine rings, with significant displacements in ring-substituent atoms. The molecular structure can be determined through techniques like X-ray diffraction, as observed in similar pyrimidine compounds (Trilleras et al., 2009).

Chemical Reactions and Properties

Pyrimidine derivatives can undergo various chemical reactions, including alkylation, acylation, and nucleophilic substitution. These reactions lead to the formation of diverse derivatives with different properties (El‐Sayed et al., 2021). The introduction of different substituents can significantly affect the compound's chemical behavior.

Physical Properties Analysis

The physical properties of pyrimidine derivatives, such as solubility, crystal structure, and melting point, are influenced by their molecular structure. For example, the crystal structure of N-ethyl-6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxamide provides insights into the intermolecular interactions that stabilize its molecular structure (G. et al., 2020).

properties

IUPAC Name

2-(ethylamino)-N-[[1-(4-fluorophenyl)cyclopentyl]methyl]pyrimidine-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23FN4O/c1-2-21-18-22-11-14(12-23-18)17(25)24-13-19(9-3-4-10-19)15-5-7-16(20)8-6-15/h5-8,11-12H,2-4,9-10,13H2,1H3,(H,24,25)(H,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMUVXJVGJURAGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1=NC=C(C=N1)C(=O)NCC2(CCCC2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23FN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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